5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties.
Preparation Methods
The synthesis of 5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Chemical Reactions Analysis
5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the nitro group.
Scientific Research Applications
5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic drugs.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
5-methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: This compound is similar in structure and is also used as an intermediate in pharmaceutical synthesis.
2-amino-5-methylthiophene-3-carbonitrile: Another thiophene derivative used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H12N2O3S |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-methyl-N-(2-methyl-3-nitrophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-8-6-10(7-19-8)13(16)14-11-4-3-5-12(9(11)2)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI Key |
HTOOWNGOCSZFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.